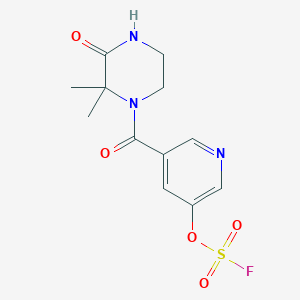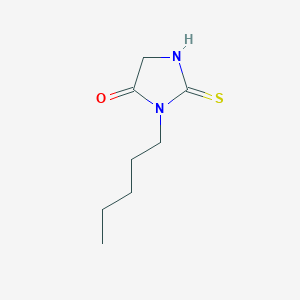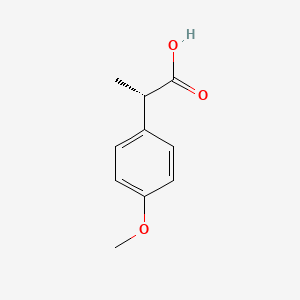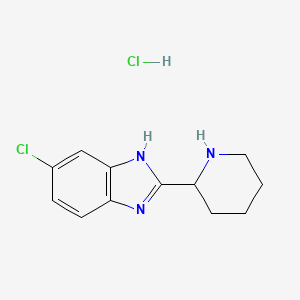![molecular formula C14H23NO4 B2421028 2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 233745-94-3](/img/structure/B2421028.png)
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a versatile organic compound with a complex structure, primarily utilized in advanced chemical research and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized via multiple synthetic routes, often starting with the formation of the piperidine ring. Subsequent steps typically involve the introduction of the vinyl group and the addition of the acetic acid side chain under controlled conditions. Reaction conditions frequently involve catalysts like palladium or nickel, with solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production might scale up these synthetic routes, emphasizing cost-efficiency and yield optimization. Reactions are often performed in large reactors with rigorous control over temperature and pressure to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
The compound undergoes a variety of reactions:
Oxidation: Can be oxidized to form various carboxyl and ketone derivatives.
Reduction: The ethenyl group is a typical site for hydrogenation, yielding saturated analogs.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, leading to diverse derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions usually occur in organic solvents under controlled temperature and pH conditions.
Major Products
Oxidation products often include ketones and carboxylic acids.
Reduction usually results in fully hydrogenated piperidine derivatives.
Substitution reactions yield a wide range of functionalized piperidine compounds.
科学研究应用
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid finds applications across various scientific domains:
Chemistry: Used as a building block for complex molecule synthesis.
Biology: Utilized in the study of receptor-ligand interactions due to its piperidine structure.
Medicine: Potential lead compound in drug discovery for its bioactive piperidine framework.
Industry: Employed in the manufacture of fine chemicals and advanced materials.
作用机制
The compound's mechanism of action hinges on its interaction with specific molecular targets, primarily through the piperidine ring. It binds to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting cellular pathways and physiological responses.
相似化合物的比较
2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid stands out due to its unique structural combination of a piperidine ring with ethenyl and acetic acid functionalities. Similar compounds include:
2-[(3R,4S)-3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid: Differing by the substitution of the ethenyl group with a hydroxyl group.
2-[(3R,4S)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid: Featuring a methyl group instead of the ethenyl group.
2-[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid: Lacking the tert-butyl carbamate group.
属性
IUPAC Name |
2-[(3R,4S)-3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-10-9-15(13(18)19-14(2,3)4)7-6-11(10)8-12(16)17/h5,10-11H,1,6-9H2,2-4H3,(H,16,17)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJUYAJAEKYFNH-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyethyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)
![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2420947.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)

![N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2420953.png)

![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2420963.png)


![N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2420967.png)
![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2420968.png)
